molecular formula C30H39O6P B14413583 Tris(2,6-diethoxyphenyl)phosphane CAS No. 85417-42-1

Tris(2,6-diethoxyphenyl)phosphane

Cat. No.: B14413583
CAS No.: 85417-42-1
M. Wt: 526.6 g/mol
InChI Key: FWVVEAVTTAPEHM-UHFFFAOYSA-N
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Description

Tris(2,6-diethoxyphenyl)phosphane is an organophosphorus compound characterized by the presence of three 2,6-diethoxyphenyl groups attached to a central phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(2,6-diethoxyphenyl)phosphane typically involves the reaction of 2,6-diethoxyphenylmagnesium bromide with a suitable phosphorus halide, such as phosphorus trichloride. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

3C8H11MgBr+PCl3P(C8H11)3+3MgBrCl3 \text{C}_8\text{H}_11\text{MgBr} + \text{PCl}_3 \rightarrow \text{P(C}_8\text{H}_11)_3 + 3 \text{MgBrCl} 3C8​H1​1MgBr+PCl3​→P(C8​H1​1)3​+3MgBrCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tris(2,6-diethoxyphenyl)phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: It can participate in substitution reactions where the phenyl groups are replaced by other substituents.

    Coordination: It acts as a ligand in coordination chemistry, forming complexes with transition metals.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as halogens and alkyl halides are used.

    Coordination: Transition metal salts like palladium chloride and platinum chloride are typical reagents.

Major Products

    Oxidation: Phosphine oxides.

    Substitution: Various substituted phosphines.

    Coordination: Metal-phosphine complexes.

Mechanism of Action

The mechanism of action of Tris(2,6-diethoxyphenyl)phosphane primarily involves its role as a ligand. It coordinates with metal centers, stabilizing them and facilitating catalytic cycles. The electron-donating properties of the 2,6-diethoxyphenyl groups enhance the reactivity of the metal center, making it more effective in catalysis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris(2,6-diethoxyphenyl)phosphane is unique due to the presence of ethoxy groups, which can influence its steric and electronic properties differently compared to methoxy-substituted analogs. This can result in variations in reactivity and selectivity in catalytic applications.

Properties

CAS No.

85417-42-1

Molecular Formula

C30H39O6P

Molecular Weight

526.6 g/mol

IUPAC Name

tris(2,6-diethoxyphenyl)phosphane

InChI

InChI=1S/C30H39O6P/c1-7-31-22-16-13-17-23(32-8-2)28(22)37(29-24(33-9-3)18-14-19-25(29)34-10-4)30-26(35-11-5)20-15-21-27(30)36-12-6/h13-21H,7-12H2,1-6H3

InChI Key

FWVVEAVTTAPEHM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC=C1)OCC)P(C2=C(C=CC=C2OCC)OCC)C3=C(C=CC=C3OCC)OCC

Origin of Product

United States

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